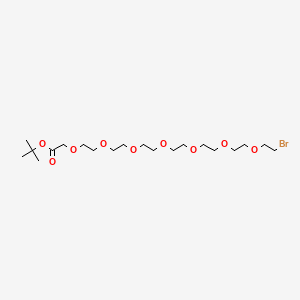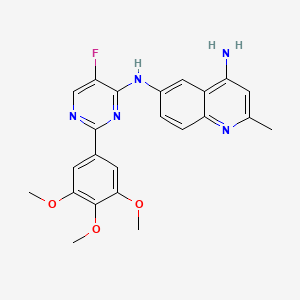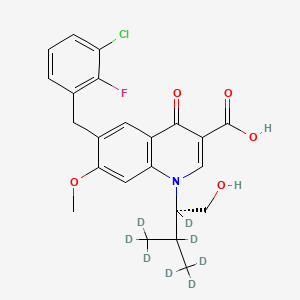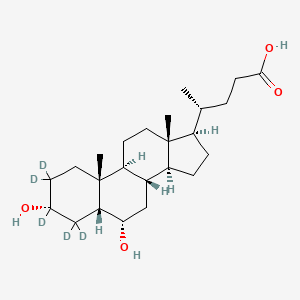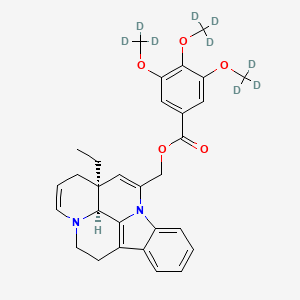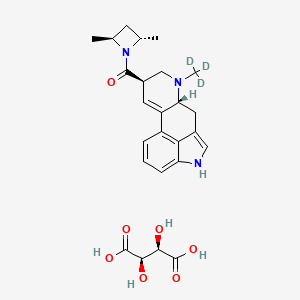
LB-60-OF61 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LB-60-OF61 (hydrochloride) is a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the transfer of nicotinamide phosphoribosyl groups. This compound is known for its cytotoxic properties and specifically targets cell lines that overexpress MYC, demonstrating selectivity in its action .
Preparation Methods
The synthetic routes and reaction conditions for LB-60-OF61 (hydrochloride) are not explicitly detailed in the available literature. . The industrial production methods are also not specified, but it is likely that the synthesis involves standard organic chemistry techniques and purification processes.
Chemical Reactions Analysis
LB-60-OF61 (hydrochloride) primarily undergoes reactions typical of organic compounds with similar functional groups. The types of reactions it may undergo include:
Oxidation: The compound can be oxidized under specific conditions, although detailed information on the reagents and conditions is not available.
Reduction: Similar to oxidation, reduction reactions can occur, but specific details are not provided.
Substitution: The compound may undergo substitution reactions, particularly involving its functional groups.
Common reagents and conditions used in these reactions are not explicitly mentioned in the literature. The major products formed from these reactions would depend on the specific conditions and reagents used.
Scientific Research Applications
LB-60-OF61 (hydrochloride) has several scientific research applications, including:
Chemistry: As a NAMPT inhibitor, it is used in studies related to metabolic enzymes and proteases.
Biology: The compound is utilized in research involving cell lines that overexpress MYC, particularly in studies of cytotoxicity and cell viability.
Medicine: LB-60-OF61 (hydrochloride) is investigated for its potential therapeutic applications, especially in targeting cancer cells with MYC overexpression.
Industry: The compound is used in the development of new drugs and therapeutic agents, particularly in the field of oncology .
Mechanism of Action
LB-60-OF61 (hydrochloride) exerts its effects by inhibiting nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme involved in the transfer of nicotinamide phosphoribosyl groups. This inhibition disrupts the NAD+ biosynthesis pathway, leading to decreased cellular energy levels and inducing cytotoxicity in MYC-overexpressing cell lines . The molecular targets and pathways involved include the NAMPT enzyme and the NAD+ biosynthesis pathway.
Comparison with Similar Compounds
LB-60-OF61 (hydrochloride) is unique in its selectivity towards MYC-overexpressing cell lines. Similar compounds include other NAMPT inhibitors, such as:
FK866: Another potent NAMPT inhibitor with similar cytotoxic properties.
GMX1778: A NAMPT inhibitor used in cancer research.
CHS-828: Known for its anti-cancer properties and inhibition of NAMPT.
These compounds share the common mechanism of inhibiting NAMPT but may differ in their selectivity, potency, and specific applications .
Properties
Molecular Formula |
C29H31ClN6O2 |
|---|---|
Molecular Weight |
531.0 g/mol |
IUPAC Name |
4-[[2-cyano-7-(2-cyclohexylethyl)pyrrolo[2,3-d]pyrimidin-6-yl]methoxy]-N-(pyridin-3-ylmethyl)benzamide;hydrochloride |
InChI |
InChI=1S/C29H30N6O2.ClH/c30-16-27-32-19-24-15-25(35(28(24)34-27)14-12-21-5-2-1-3-6-21)20-37-26-10-8-23(9-11-26)29(36)33-18-22-7-4-13-31-17-22;/h4,7-11,13,15,17,19,21H,1-3,5-6,12,14,18,20H2,(H,33,36);1H |
InChI Key |
JKRUYOPCRGPAMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCN2C(=CC3=CN=C(N=C32)C#N)COC4=CC=C(C=C4)C(=O)NCC5=CN=CC=C5.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



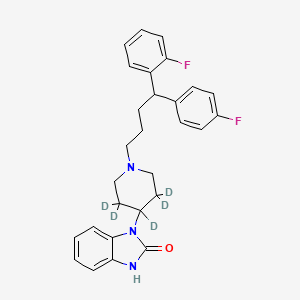
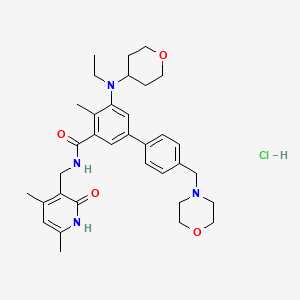
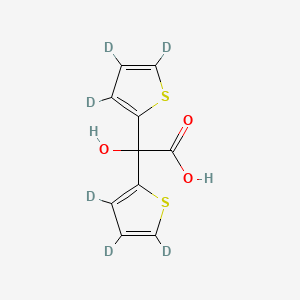
![(3R)-N-cyclopropyl-1-[3-(2-methyl-1-oxo-1-piperazin-4-ium-1-ylpropan-2-yl)oxyphenyl]-N-[[4-(1H-pyrazol-4-yl)phenyl]methyl]piperidine-3-carboxamide;chloride](/img/structure/B12414997.png)
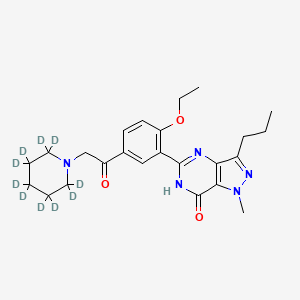
![[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate](/img/structure/B12415012.png)
